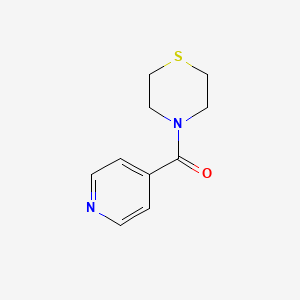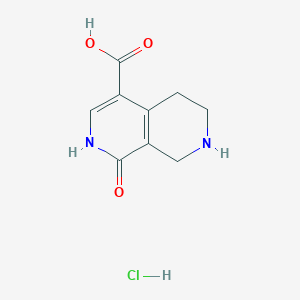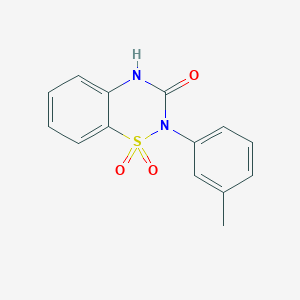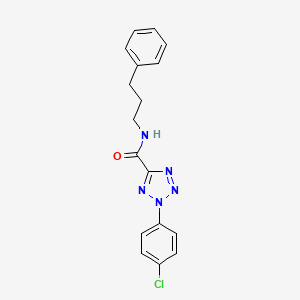
Pyridin-4-yl(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-4-yl(thiomorpholino)methanone: is a chemical compound with the molecular formula C10H12N2OS. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.
Mechanism of Action
Target of Action
Pyridin-4-yl(thiomorpholino)methanone is a chemical compound that has been synthesized and evaluated for its protein kinase inhibitory potency . The primary targets of this compound are protein kinases, specifically Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . These kinases play crucial roles in cellular signaling, growth, and differentiation.
Mode of Action
The interaction of this compound with its targets involves the inhibition of protein kinases. The compound binds to these kinases, preventing them from phosphorylating other proteins and thereby disrupting the signaling pathways they control . This results in changes to cellular processes regulated by these pathways.
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by the protein kinases it inhibits. These pathways control a variety of cellular processes, including cell growth, differentiation, and response to external signals . The downstream effects of this inhibition can vary widely depending on the specific cellular context and the other signaling pathways active in the cell.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of protein kinases. By preventing these kinases from carrying out their normal function, the compound disrupts the signaling pathways they control . This can lead to changes in cellular processes such as growth and differentiation.
Biochemical Analysis
Biochemical Properties
Pyridin-4-yl(thiomorpholino)methanone has been identified as a relevant scaffold for protein kinase inhibition . It interacts with various enzymes and proteins, particularly protein kinases, and these interactions are critical for its biochemical activity . The planarity of its heterocyclic system was found to be essential for maintaining its protein kinase inhibitory potency .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a protein kinase inhibitor . By inhibiting protein kinases, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly protein kinases . Its planar pyrido[3,4-g]quinazoline tricyclic system is mandatory to maintain the protein kinase inhibitory potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl(thiomorpholino)methanone typically involves the reaction of pyridine derivatives with thiomorpholine under specific conditions. One common method includes the use of Grignard reagents, which are organomagnesium compounds used to form carbon-carbon bonds. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Pyridin-4-yl(thiomorpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the thiomorpholine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a protein kinase inhibitor, making it a valuable tool in studying cell signaling pathways.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
- Pyridin-4-yl(pyrrolidin-1-yl)methanone
- Pyridin-4-yl(piperidin-1-yl)methanone
- Pyridin-4-yl(morpholino)methanone
Comparison: Pyridin-4-yl(thiomorpholino)methanone is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency as a protein kinase inhibitor. The sulfur atom in the thiomorpholine ring can influence the compound’s electronic properties and its interactions with biological targets .
Properties
IUPAC Name |
pyridin-4-yl(thiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPKBJDRHCLONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2546865.png)
![5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2546866.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2546867.png)



![N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2546873.png)
![4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2546876.png)
![[2-(Methoxymethyl)oxolan-2-yl]methanamine](/img/structure/B2546881.png)

![2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2546883.png)
![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2546884.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B2546888.png)
